molecular formula C9H7ClF3NO4S B1277874 Amidoflumet CAS No. 84466-05-7

Amidoflumet

Cat. No.: B1277874
CAS No.: 84466-05-7
M. Wt: 317.67 g/mol
InChI Key: KBHDSWIXRODKSZ-UHFFFAOYSA-N
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Description

Amidoflumet is a trifluoromethanesulfonanilide compound known for its high miticidal activity, particularly against house dust mites. Discovered by Sumitomo Chemical, it was registered in Japan in 2004. This compound is primarily used as an insecticide and acaricide to control house dust mites, which are major allergens causing asthma and atopic dermatitis .

Preparation Methods

The synthesis of Amidoflumet involves several steps, starting with the preparation of the trifluoromethanesulfonanilide core. The synthetic route typically includes:

Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Amidoflumet undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

Scientific Research Applications

Insecticidal Applications

1. Miticidal Efficacy Against House Dust Mites

Amidoflumet is primarily recognized for its high miticidal activity against house dust mites, which are significant allergens contributing to asthma and atopic dermatitis. Research indicates that this compound exhibits superior lethal efficacy compared to conventional agents, particularly against predatory cheyletid mites that are often resistant to existing treatments. Its rapid action and high stability make it suitable for various formulations, including:

  • Heated Vaporization Preparations : These preparations allow the active ingredient to volatilize at lower temperatures, enhancing effectiveness in large spaces.
  • Total Release Aerosol Preparations : Designed for treating extensive areas, these aerosols have demonstrated high mortality rates in house dust mites and mold mites, achieving up to 100% efficacy in controlled tests .

Table 1: Efficacy of this compound in Different Preparations

Preparation TypeTarget PestMortality Rate (%)
Heated VaporizationAmerican house dust mite98%
Total Release AerosolMold mites100%
Granulated PowderCheyletid mites97%

Formulation Versatility

The versatility of this compound allows it to be formulated into various product types, enhancing its application scope:

  • Liquid Formulations : Suitable for direct application on surfaces.
  • Granulated Powders : Effective for treatment in carpets and upholstery.
  • Aerosols : Ideal for broad-area treatments where quick action is required.

Case Studies

Case Study 1: Efficacy in Domestic Settings

In a practical application study conducted in residential environments, this compound was used in aerosol form. The results showed a significant reduction in house dust mite populations within four days post-treatment, demonstrating its effectiveness in real-world settings .

Case Study 2: Comparative Analysis with Conventional Agents

A comparative study assessed this compound against traditional pyrethroid insecticides. This compound outperformed these agents in terms of speed and lethality against resistant mite populations, confirming its potential as a preferred choice for pest control .

Mechanism of Action

The exact mechanism of action of Amidoflumet is not fully understood. it is known to exert its effects by disrupting the nervous system of mites and insects, leading to paralysis and death. The molecular targets and pathways involved are still under investigation, but it is believed to interact with specific ion channels and receptors in the nervous system .

Comparison with Similar Compounds

Amidoflumet is unique among insecticides and acaricides due to its high efficacy against house dust mites and its safety profile for mammals. Similar compounds include:

This compound stands out due to its trifluoromethanesulfonanilide structure, which provides superior stability and efficacy compared to other miticides .

Biological Activity

Amidoflumet is a novel insecticide developed for its potent miticidal properties, particularly against house dust mites. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and pharmacological effects based on diverse research findings.

Efficacy Against Mites

This compound has demonstrated significant lethality against various mite species, particularly the American house dust mite (Dermatophagoides farinae). In controlled studies, this compound achieved over 90% mortality in treated populations at concentrations of 500 mg/m². Comparatively, it outperformed traditional agents like phenyl salicylate and benzyl benzoate, which showed lower efficacy in similar tests. The compound also exhibited 100% mortality against mold mites at higher concentrations but showed reduced effectiveness at lower doses (50% mortality at 100 mg/m²) .

Table 1: Mortality Rates of this compound Against Mites

Mite SpeciesConcentration (mg/m²)Mortality Rate (%)
American House Dust Mite500>90
Mold Mites500100
Mold Mites10050
Chelacaropsis moorei500100

The biological activity of this compound can be attributed to its interaction with the central nervous system (CNS) of target organisms. In pharmacological studies involving rats and other animals, this compound caused observable changes such as decreased motor activity, prolonged sleeping time, and hypothermia. These effects indicate that this compound operates as a neurotoxic agent, disrupting normal CNS function and leading to lethality in susceptible species .

Pharmacological Effects

Research has shown that this compound affects various physiological systems:

  • CNS: Induces decreased spontaneous movement and muscle tone.
  • Autonomic Nervous System: Exhibits inhibitory effects on histamine and serotonin-induced contractions.
  • Respiratory and Circulatory Systems: Increases in respiratory rate and heart rate were noted.
  • Metabolism: Alters water and electrolyte balance, leading to increased urinary output and changes in serum electrolyte levels.

These effects were reversible upon cessation of treatment, suggesting that while this compound is potent, its toxicity may not lead to irreversible damage under controlled conditions .

Case Studies

A notable case study highlighted the application of this compound in integrated pest management strategies. The compound was tested in various formulations to assess its effectiveness in real-world settings. Results indicated that this compound not only reduced mite populations significantly but also had a favorable safety profile for non-target species when applied according to recommended guidelines .

Stability and Solubility

This compound's stability in various solvents has been evaluated to determine its practical application in formulations. It remains stable as a 1% w/v solution across different solvents, which is crucial for ensuring consistent performance in agricultural applications .

Q & A

Q. What are the established synthesis methods for Amidoflumet, and what mechanistic considerations underlie these protocols?

Basic Research Question
this compound (C₉H₇ClF₃N₁O₄S₁) is synthesized via a multi-step process involving isatoic anhydride, methanol, and trifluoromethanesulfonyl chloride. Key steps include cyclization, amide hydrolysis, esterification, and sulfonamide formation. Mechanistic insights:

  • Cyclization : Acid-catalyzed ring closure forms the benzodiazepine-like core.
  • Sulfonamide Formation : Nucleophilic substitution at the sulfur center under controlled pH.
StepReagents/ConditionsIntermediateYield (%)
1H₂SO₄, 80°CCyclized intermediate75–80
2NaOH, H₂O, refluxHydrolyzed amide85–90
3TFMSCl, DCM, 0°CFinal product60–65

Methodological challenges include controlling exothermic reactions during sulfonamide formation and minimizing hydrolysis side reactions .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

Basic Research Question
Validated methods include:

  • HPLC-UV : C18 column, acetonitrile/water (70:30), λ = 254 nm; retention time = 6.2 min.
  • NMR : Confirm trifluoromethyl (δ 120–125 ppm, ¹⁹F NMR) and sulfonamide (δ 3.5–4.0 ppm, ¹H NMR) groups.
  • Mass Spectrometry : ESI-MS m/z 318.1 [M+H]⁺.
    Method validation requires calibration against certified reference standards and spike-recovery tests (≥95% recovery) .

Q. How does this compound’s stability vary under different environmental conditions (pH, temperature, light)?

Basic Research Question
Stability studies should follow ICH guidelines:

  • pH Stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 9) due to sulfonamide hydrolysis.
  • Thermal Stability : Stable at 25°C for 6 months; decomposition >60°C.
  • Photostability : UV light induces cleavage of the Cl-C bond (confirmed via LC-MS).
ConditionDegradation Pathwayt₁/₂ (Days)
pH 3Minimal>180
pH 7Slow hydrolysis90
pH 9Rapid hydrolysis0.08

Use accelerated stability models (Arrhenius equation) for predictive analysis .

Q. How can computational modeling predict this compound’s reactivity and degradation pathways?

Advanced Research Question
Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites.
  • MD Simulations : Solvent models (e.g., SPC/E water) predict hydrolysis kinetics.
  • QSPR Models : Corrate logP (2.8) with bioaccumulation potential.
    Contradictions between in silico predictions and experimental data (e.g., unexpected photodegradation products) require multi-software validation (Gaussian vs. ORCA) .

Q. What strategies resolve contradictions in this compound’s efficacy data across in vitro vs. in vivo models?

Advanced Research Question

  • Data Triangulation : Compare LC₅₀ values in insect cell lines (Sf9) with LD₅₀ in live specimens (e.g., Spodoptera frugiperda).
  • Metabolite Interference : Test if in vivo metabolism (e.g., cytochrome P450 activation) alters efficacy.
  • Dose-Response Modeling : Use Hill equation to assess non-linear effects in divergent models.
    Address variability via sensitivity analysis (Monte Carlo simulations) .

Q. What are the challenges in detecting and quantifying this compound’s metabolites in environmental samples?

Advanced Research Question
Key metabolites (e.g., desmethyl-Amidoflumet) require:

  • Sample Prep : Solid-phase extraction (C18 cartridges) with >80% recovery.
  • HRMS Detection : Orbitrap-MS (resolving power >50,000) to distinguish isotopic clusters.
  • Matrix Effects : Correct via standard addition in soil/water samples.
    Limit of quantification (LOQ) ≥10 ppb in complex matrices .

Q. How to design longitudinal studies assessing this compound’s environmental persistence and non-target toxicity?

Advanced Research Question
Protocol :

  • Field Sampling : Quarterly soil/water collection over 2+ years.
  • Non-Target Assays : Daphnia magna acute toxicity (EC₅₀) and earthworm reproduction tests.
  • Statistical Design : Mixed-effects models to account for seasonal variability.
    Ethical approval required for ecotoxicological endpoints .

Q. What gaps exist in the current literature on this compound’s mode of action at the molecular level?

Advanced Research Question
Unresolved issues:

  • Target Specificity : Conflicting evidence on GABA receptor vs. acetylcholinesterase inhibition.
  • Resistance Mechanisms : Limited data on mutation-driven target-site insensitivity.
    Propose RNAi knockdown studies in resistant insect populations to identify novel targets .

Q. How to validate novel bioassays for this compound’s insecticidal activity against resistant populations?

Advanced Research Question
Validation Steps :

Dose Escalation : Establish LC₉₀ in resistant vs. susceptible strains.

Cross-Resistance Tests : Co-exposure with synergists (e.g., piperonyl butoxide).

False Positive Control : Include solvent-only and heat-killed pathogen groups.
Report results using standardized IRAC protocols .

Q. What statistical approaches address variability in this compound toxicity data across replicate experiments?

Advanced Research Question

  • ANOVA with Post Hoc Tests : Identify outlier batches (e.g., p < 0.05 via Tukey’s HSD).
  • Bayesian Hierarchical Models : Pool data across labs while accounting for random effects.
  • Power Analysis : Ensure n ≥ 30 per group to detect 20% effect size.
    Data normalization (e.g., log-transformation) mitigates heteroscedasticity .

Properties

IUPAC Name

methyl 5-chloro-2-(trifluoromethylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO4S/c1-18-8(15)6-4-5(10)2-3-7(6)14-19(16,17)9(11,12)13/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHDSWIXRODKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057842
Record name Amidoflumet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84466-05-7
Record name Amidoflumet [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidoflumet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84466-05-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMIDOFLUMET
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Retrosynthesis Analysis

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